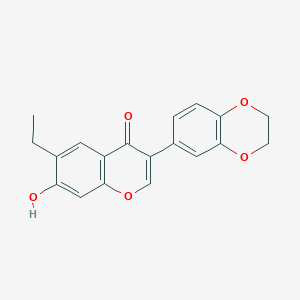

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Description

Historical Context of Chromone Research

Chromones, characterized by a benzo-γ-pyrone skeleton, have been integral to traditional medicine for millennia. Early documentation of chromone-containing plants, such as Ammi visnaga (source of the furanochromone khellin), dates to Ancient Egypt, where extracts were used to treat renal colic and asthma. The isolation of chromones from natural sources—including Aloe species, Polygonaceae, and Rhamnaceae—revealed their broad distribution in angiosperms, ferns, and fungi. By the late 19th century, synthetic efforts began with the work of Heywang and Kostanecki, who pioneered chromone synthesis via decarboxylation of chromone-2-carboxylic acid. These foundational studies laid the groundwork for modern chromone chemistry, enabling the systematic exploration of substituent effects on bioactivity.

The structural simplicity of chromones belies their pharmacological versatility. Natural chromones, such as aloesin and eugenin, demonstrated early potential as DNA topoisomerase inhibitors, spurring interest in their synthetic analogs. By the mid-20th century, chromone derivatives like cromolyn sodium emerged as mast cell stabilizers, validating their utility in clinical settings. These milestones underscored chromones’ capacity to serve as multipurpose scaffolds, adaptable to diverse therapeutic targets through strategic functionalization.

Chromone as a Privileged Scaffold in Drug Discovery

The concept of chromones as “privileged scaffolds” arises from their ability to bind multiple biological targets with high affinity, a property leveraged in kinase inhibitor development. For instance, chromone-based compounds have shown inhibitory activity against cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), critical regulators of cell proliferation and apoptosis. This promiscuity stems from the chromone core’s planar structure, which facilitates π-π stacking with hydrophobic enzyme pockets, while substituents at positions 2, 3, 6, and 7 fine-tune selectivity.

Recent advances highlight chromones’ role in addressing drug resistance. Hybrid chromones, such as those fused with pyrano or oxepin rings, exhibit enhanced binding to ATP-binding sites of mutated kinases, circumventing common resistance mechanisms. Additionally, chromone glycosides—through improved solubility—have expanded bioavailability profiles, enabling oral administration in preclinical models. These innovations reflect the scaffold’s adaptability, positioning it as a cornerstone in structure-activity relationship (SAR) studies.

Research Significance of Benzodioxin-Substituted Chromones

The incorporation of a dihydrobenzodioxin moiety into the chromone framework introduces a rigid, oxygen-rich heterocycle that may enhance target engagement. Benzodioxin’s electron-donating oxygen atoms could stabilize charge-transfer interactions with aromatic residues in enzymatic active sites, while its fused ring system imposes conformational constraints, reducing entropic penalties upon binding. In the case of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, the ethyl group at position 6 likely augments lipophilicity, promoting membrane permeability, whereas the 7-hydroxy group offers a hydrogen-bonding site critical for molecular recognition.

Comparative analysis of chromone derivatives reveals distinct trends:

This table illustrates how benzodioxin substitution at C-3 diverges from conventional chromone modifications, suggesting unexplored mechanistic pathways. Preliminary molecular docking studies hypothesize that the benzodioxin moiety may interact with allosteric sites of tyrosine kinases, a hypothesis awaiting experimental validation.

Current Research Landscape and Knowledge Gaps

Despite progress in chromone chemistry, benzodioxin-substituted derivatives remain understudied. Current literature focuses predominantly on synthesis and in vitro screening, with limited data on pharmacokinetics or in vivo efficacy. A critical gap lies in understanding the metabolic fate of these compounds; the benzodioxin ring’s susceptibility to oxidative cleavage by cytochrome P450 enzymes could influence half-life and toxicity profiles. Furthermore, the synergistic effects of combining ethyl, hydroxy, and benzodioxin groups on target selectivity are poorly characterized.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-2-11-7-13-17(9-15(11)20)24-10-14(19(13)21)12-3-4-16-18(8-12)23-6-5-22-16/h3-4,7-10,20H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLAILOKGWWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, followed by its coupling with a chromen-4-one precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound in bulk quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.

Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the benzodioxin ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one exhibit promising antimicrobial activity. A study highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The structure's specific substitutions were found to enhance its antibacterial potency significantly. For instance, compounds with halogen substitutions demonstrated increased lipophilicity and reactivity towards microbial targets, leading to improved antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cell lines such as Caco-2 and A549. The incorporation of specific moieties in the compound's structure appears to enhance its cytotoxic effects against these cancer cells. For example, modifications leading to increased hydrogen bonding and lipophilicity have been correlated with higher anticancer activity .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of the compound against resistant strains of bacteria. Results indicated that certain halogenated derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and daptomycin. The study concluded that structural modifications could lead to new therapeutic agents against multidrug-resistant pathogens .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The findings revealed that specific modifications significantly enhanced cytotoxicity against colorectal and lung cancer cells. This suggests potential pathways for developing new anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

Hydroxyl groups (as in the target compound and ) are critical for antioxidant or antihepatotoxic activity, as seen in flavones with 1,4-dioxane rings (e.g., silybin derivatives in ) .

Position 2 and 8 Substitutions: A 2-methyl group () introduces steric hindrance, which may alter binding to planar receptors like cytochrome P450 enzymes .

Trifluoromethyl (CF₃) Effects :

- The CF₃ group in ’s compound enhances metabolic stability and electron-withdrawing effects, which could improve binding affinity in hydrophobic pockets (e.g., kinase inhibitors) .

Biological Activity

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. Chromones are known for their potential therapeutic effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 324.332 g/mol. The structural characteristics contribute significantly to its biological activity, particularly in its interaction with various biological targets.

Antioxidant Activity

Chromones exhibit significant antioxidant properties. Studies have shown that compounds like this compound can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that chromone derivatives can inhibit the growth of cancer cells through multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. This mechanism is vital for eliminating malignant cells without affecting normal cells.

- Cell Cycle Arrest : Studies suggest that this compound can induce G2/M phase arrest in cancer cell lines, preventing their proliferation.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that it can inhibit tumor growth in animal models by targeting tumor vasculature and disrupting angiogenesis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have reported significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of chromone derivatives. Modifications at specific positions on the chromone ring can enhance potency against particular biological targets. For instance:

| Modification | Effect |

|---|---|

| Hydroxyl groups at positions 6 and 7 | Increased antioxidant activity |

| Ethyl substitution at position 6 | Enhanced anticancer effects |

Case Studies

- Anticancer Efficacy : A study conducted by Afifi et al. (2017) demonstrated that derivatives of chromones showed potent anticancer activity against various cell lines, with specific emphasis on their ability to induce apoptosis through caspase activation .

- Antimicrobial Testing : Research published by Suvarna et al. (2017) highlighted the antimicrobial efficacy of several chromone derivatives, including the one , showing promising results against both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Mannich reactions or multicomponent coupling using precursors like substituted benzodioxins and chromenone derivatives. For example, similar chromenone derivatives have been synthesized by reacting aldehydes with hydroxylated aromatic ketones in ethanol under reflux, followed by acid-catalyzed cyclization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane), temperature (70–90°C), and stoichiometric ratios of reagents to minimize side products. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Confirm structural identity via 1H/13C NMR (e.g., characteristic peaks: δ 7.2–7.5 ppm for aromatic protons, δ 4.2–4.5 ppm for benzodioxin methylene groups) and high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+ expected m/z ~352.12) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures for this compound?

- Methodology : When discrepancies arise (e.g., unexpected tautomerism or hydrogen bonding in the solid state vs. solution), employ single-crystal X-ray diffraction (using SHELX programs ) to resolve 3D conformation. Compare with density functional theory (DFT) -optimized gas-phase structures and variable-temperature NMR to probe dynamic effects. For example, hydrogen-bonding networks in the solid state may stabilize conformers not observed in solution .

Q. How can computational models predict the biological activity of derivatives of this compound?

- Methodology : Use graph neural networks (GNNs) trained on bioactivity datasets to predict scaffold-activity relationships. For instance, EGNN models have identified immunomodulatory potential in benzodioxin-chromenone hybrids by analyzing electronic and steric features (e.g., substituent effects on PD-1/PD-L1 inhibition). Validate predictions via in vitro assays (e.g., luciferase reporter systems for protein-protein interaction disruption) .

Q. What experimental approaches assess the compound’s interaction with bacterial outer membrane proteins?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets like Pseudomonas aeruginosa OprH. Use molecular docking (AutoDock Vina) to model interactions, guided by crystallographic data of homologous proteins. Validate with minimum inhibitory concentration (MIC) assays in bacterial growth media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.